In-depth Technical Guide: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
In-depth Technical Guide: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
To the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide on 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is based on publicly available data. A comprehensive experimental analysis of this specific compound has not been extensively reported in publicly accessible literature. Therefore, certain sections of this guide are supplemented with information on closely related thiazole derivatives to provide a foundational understanding. All data presented should be considered in this context.
Core Physicochemical Properties
Table 1: Physicochemical Data for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 233.29 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 876715-98-9 | Santa Cruz Biotechnology[1] |
| Exact Mass | 233.051 g/mol | ECHEMI[2] |
| Computed XLogP3 | 3.2 | ECHEMI |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is not explicitly described in the available literature. However, a general procedure for the synthesis of substituted 2-benzyl-4-methylthiazole-5-carboxylic acids has been reported.[3] This methodology provides a foundational approach for the synthesis of the target compound.
General Synthesis of 2-Benzyl-4-methylthiazole-5-carboxylic Acids[3]
A common route to this class of compounds involves the reaction of a substituted benzyl thioamide with an appropriate 2-chloro-3-oxoalkanoate.
Reaction Scheme:
Caption: General synthesis workflow for 2-benzyl-4-methylthiazole-5-carboxylic acids.
Experimental Protocol:
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A mixture of 2-chloro-3-oxo ethylbutanoate (0.05 mol) and the corresponding substituted benzyl thioamide (0.055 mol) in 50 mL of methanol is refluxed for 5-6 hours.[3]
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The reaction progress is monitored using Thin Layer Chromatography (TLC).[3]
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Upon completion of the reaction, 20 mL of 2N NaOH is added to the mixture, and it is refluxed for an additional 4 hours to facilitate hydrolysis of the ester.[3]
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After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to be acidic to precipitate the carboxylic acid product.
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The resulting solid is filtered, washed with water, and can be further purified by recrystallization.
Biological and Pharmacological Context
There is no specific biological or pharmacological data available for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid in the public domain. However, the thiazole and thiazole-5-carboxylic acid scaffolds are present in numerous compounds with a wide range of biological activities. This suggests potential areas of investigation for the target molecule.
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:
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Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been investigated for their efficacy against various bacterial and fungal strains.[4][5][6]
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Anticancer Activity: The thiazole nucleus is a key component in several anticancer agents.[4][5][7] For instance, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been explored as potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[8]
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Anti-inflammatory and Analgesic Properties: Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic effects.[5]
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Enzyme Inhibition: The thiazole ring can interact with the active sites of various enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases.[9][10]
Given the structural similarity to other biologically active thiazoles, it is plausible that 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid could be a candidate for screening in these and other therapeutic areas.
Potential logical workflow for biological screening
For a novel compound like 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, a logical workflow for initial biological screening would involve a series of tiered assays.
Caption: A potential workflow for the initial biological evaluation of the target compound.
Conclusion and Future Directions
2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a compound for which detailed, publicly available scientific data is scarce. While its basic chemical identity is established, its physicochemical properties, a definitive and detailed synthesis protocol, and, most importantly, its biological activities remain to be thoroughly investigated.
Future research should focus on:
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Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by comprehensive characterization, including melting point, NMR, and mass spectrometry, is required.
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Determination of Physicochemical Properties: Experimental determination of pKa, solubility in various solvents, and LogP would be crucial for any drug development efforts.
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Broad Biological Screening: A comprehensive screening of the compound against a panel of biological targets (e.g., kinases, proteases, microbial strains) is warranted to identify potential therapeutic applications.
The information provided herein serves as a foundational overview based on the limited available data and the broader context of thiazole chemistry and pharmacology. Further experimental investigation is essential to fully elucidate the properties and potential of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives -대한화학회지 | Korea Science [koreascience.kr]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
